molecular formula C10H11NaO2 B1681901 Sodium phenylbutyrate CAS No. 1716-12-7

Sodium phenylbutyrate

Cat. No. B1681901
CAS RN: 1716-12-7
M. Wt: 186.18 g/mol
InChI Key: VPZRWNZGLKXFOE-UHFFFAOYSA-M
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Description

Sodium phenylbutyrate is a medication used in conjunction with a proper diet to treat urea cycle disorders, including carbamylphosphate synthetase deficiency (CPS), ornithine transcarbamylase deficiency (OTC), or argininosuccinate synthetase (AS) . It is a white to yellowish-white powder that is freely soluble in water and has a strong salty taste .


Synthesis Analysis

Sodium phenylbutyrate has a simple structure and presents no polymorphic forms. The pathway of synthesis has confirmed the evidence of its chemical structure, by elemental analysis, 1H-NMR and IR spectroscopy . It can also be synthesized by reacting aromatic compounds with butyrolactone, followed by neutralization with base .


Molecular Structure Analysis

The molecular formula of Sodium phenylbutyrate is C10H11NaO2. It has an average mass of 186.183 Da and a monoisotopic mass of 186.065674 Da .


Chemical Reactions Analysis

Sodium phenylbutyrate is a pro-drug and is rapidly metabolized to phenylacetate. Phenylacetate is a metabolically active compound that conjugates with glutamine via acetylation to form phenylacetylglutamine .


Physical And Chemical Properties Analysis

Sodium phenylbutyrate is a sodium salt of an aromatic fatty acid, made up of an aromatic ring and butyric acid. It forms water-soluble off-white crystals .

Scientific Research Applications

Nutritional Management in Urea Cycle Disorders

Sodium phenylbutyrate is instrumental in the pharmacological treatment of urea cycle disorders. It creates alternative pathways for nitrogen excretion, primarily by conjugating glutamine to form phenylacetylglutamine, which is excreted in the urine. This treatment significantly impacts the metabolism of branched chain amino acids in patients with urea cycle disorders, suggesting that protein restriction can be better managed with branched chain amino acid supplementation in these patients (Scaglia, 2010).

Treatment of Malignant Gliomas

Sodium phenylbutyrate has shown potential as a biological-response modifier in the treatment of malignant gliomas. It acts as an inhibitor of glioma cell proliferation, migration, and invasiveness, potentially through inhibition of urokinase and c-myc pathways. A reported case of a patient with recurrent, multicentric, malignant glioma who experienced a durable remission for over four years under treatment with sodium phenylbutyrate underscores its potential efficacy in treating such malignancies (Baker et al., 2004).

Amyotrophic Lateral Sclerosis (ALS) Treatment

In a study examining the efficacy and safety of sodium phenylbutyrate combined with taurursodiol in persons with ALS, the combination was found to result in slower functional decline than placebo as measured over a period of 24 weeks. This finding, although requiring further investigation, suggests potential therapeutic value for sodium phenylbutyrate in ALS treatment (Paganoni et al., 2020).

Protection Against Cerebral Ischemic Injury

Sodium 4-phenylbutyrate (4-PBA) has demonstrated neuroprotective effects against cerebral ischemic injury. Studies show that 4-PBA can suppress endoplasmic reticulum (ER)-mediated apoptosis and inflammation, offering a novel approach in the treatment of stroke (Qi et al., 2004).

Role in Breast Cancer Treatment

Research on sodium phenylbutyrate's role as an anti-cancer agent, particularly in breast cancer, has shown that it can significantly affect the viability of cancer cells and modify the methylation pattern of cells. This opens up avenues for its use in combination with other chemotherapeutic drugs for more effective treatment strategies (Sabit et al., 2016).

Metabolism of Phenylbutyrate

Studies indicate that medium chain acyl-CoA dehydrogenase (MCAD) plays a key role in the metabolism of phenylbutyrate. This understanding of the metabolic pathways of sodium phenylbutyrate is crucial for optimizing its therapeutic use (Kormanik et al., 2012).

Differentiation Therapy in Hematological Malignancies

Sodium phenylbutyrate has been evaluated for its application in differentiation therapy of hematological malignancies. The combination of phenylbutyrate with other differentiation agents has shown effectiveness in achieving hematological improvement in certain cases, suggesting its potential role in treating these malignancies (Yuan-fang, 2006).

Future Directions

Sodium phenylbutyrate is currently used to treat urea cycle disorders and is under investigation for its potential use in other conditions, including amyotrophic lateral sclerosis (ALS) . It is also being studied for its effects on the transcriptional and metabolic landscape of sporadic ALS fibroblasts , and its neuroprotective effects in mouse models of Parkinson’s disease .

properties

IUPAC Name

sodium;4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2.Na/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZRWNZGLKXFOE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1821-12-1 (Parent)
Record name Sodium phenylbutyrate [USAN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001716127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7040948
Record name Sodium 4-phenylbutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium phenylbutyrate

CAS RN

1716-12-7
Record name Sodium phenylbutyrate [USAN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001716127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 4-phenylbutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenebutanoic acid, sodium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.318
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM PHENYLBUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NT6K61736T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,120
Citations
T Iannitti, B Palmieri - Drugs in R & D, 2011 - Springer
… Sodium phenylbutyrate is a histone deacetylase inhibitor that has been approved for … This review aims to update the current literature, involving the use of sodium phenylbutyrate …
Number of citations: 262 link.springer.com
N Guffon, Y Kibleur, W Copalu, C Tissen… - Archives of disease in …, 2012 - adc.bmj.com
Background Sodium phenylbutyrate (NaPB) is used as a treatment for urea cycle disorders (UCD). However, the available, licensed granule form has an extremely bad taste, which can …
Number of citations: 45 adc.bmj.com
ME Cudkowicz, PL Andres, SA Macdonald… - Amyotrophic Lateral …, 2009 - Taylor & Francis
… escalating dosages of sodium phenylbutyrate (NaPB) in participants with ALS. Transcription dysregulation may play a role in the pathogenesis of ALS. Sodium phenylbutyrate, a histone …
Number of citations: 165 www.tandfonline.com
S Paganoni, EA Macklin, S Hendrix… - … England Journal of …, 2020 - Mass Medical Soc
… Participants were randomly assigned in a 2:1 ratio to receive sodium phenylbutyrate–taurursodiol (3 g of sodium phenylbutyrate and 1 g of taurursodiol, administered once a day for 3 …
Number of citations: 324 www.nejm.org
H Ryu, K Smith, SI Camelo, I Carreras… - Journal of …, 2005 - Wiley Online Library
… Because HDAC inhibitors have been used in several clinical trials for malignancies and trials are ongoing in Huntington's disease, we investigated the effects of sodium phenylbutyrate (…
Number of citations: 402 onlinelibrary.wiley.com
YA Heo - CNS drugs, 2022 - Springer
… denoted sodium phenylbutyrate/… with sodium phenylbutyrate/ursodoxicoltaurine relative to placebo. This article summarizes the milestones in the development of sodium phenylbutyrate/…
Number of citations: 18 link.springer.com
MA Carducci, J Gilbert, MK Bowling, D Noe… - Clinical Cancer …, 2001 - AACR
Purpose: Sodium phenylbutyrate (PB) demonstrates potent differentiating capacity in multiple hematopoietic and solid tumor cell lines. We conducted a Phase I and pharmacokinetic …
Number of citations: 290 aacrjournals.org
AF Collins, HA Pearson, P Giardina, KT McDonagh… - 1995 - ashpublications.org
… Sodium phenylbutyrate is an orally administered agent … clinical trials of sodium phenylbutyrate in patients with P-… an orally administered fatty acid, sodium phenylbutyrate, in patients with …
Number of citations: 312 ashpublications.org
P Hogarth, L Lovrecic, D Krainc - Movement Disorders, 2007 - Wiley Online Library
… We performed a dose-finding study in human HD of sodium phenylbutyrate (SPB), a histone deacetylase inhibitor that ameliorates the HD phenotype in animal models. We used a dose-…
GJ Dover, S Brusilow, S Charache - 1994 - ashpublications.org
… In this report, we describe the effect of orally administered sodium phenylbutyrate in five subjects with sickle cell anemia. All five subjects had rapid increases in the percentage of HbF-…
Number of citations: 273 ashpublications.org

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